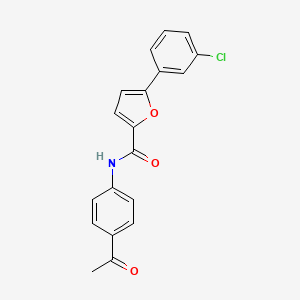
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide, also known as ACY-241, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a member of the histone deacetylase family of enzymes that regulates gene expression by removing acetyl groups from histone proteins. ACY-241 has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide involves the inhibition of HDAC6 enzyme activity. HDAC6 is involved in the regulation of several cellular processes including protein degradation, cell migration, and immune responses. By inhibiting HDAC6, N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide can alter the expression of genes involved in these processes, leading to anti-tumor effects.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of tumor growth and metastasis. Additionally, N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been shown to enhance the anti-tumor activity of other cancer treatments such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide as a research tool is its specificity for HDAC6. This allows researchers to study the specific effects of HDAC6 inhibition on cellular processes. However, a limitation of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide. One area of interest is the development of combination therapies involving N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide and other cancer treatments. Additionally, further studies are needed to better understand the mechanisms underlying the anti-tumor effects of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide. Finally, the development of more potent HDAC6 inhibitors may lead to improved therapeutic options for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide involves the reaction of 4-acetylphenylamine and 3-chlorobenzoyl chloride in the presence of triethylamine to form the intermediate 4-acetylphenyl 3-chlorobenzoate. This intermediate is then reacted with furfurylamine in the presence of potassium carbonate to yield N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. Studies have shown that N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been shown to enhance the anti-tumor activity of other cancer treatments such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)13-5-7-16(8-6-13)21-19(23)18-10-9-17(24-18)14-3-2-4-15(20)11-14/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLXWLPPAWGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)

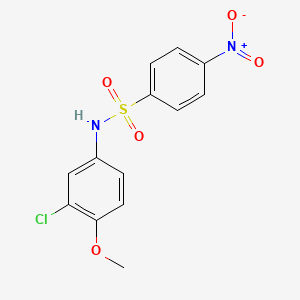
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
amino]ethanol](/img/structure/B5763165.png)


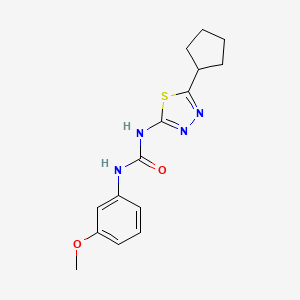
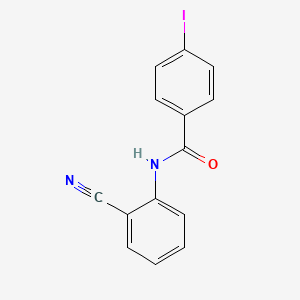
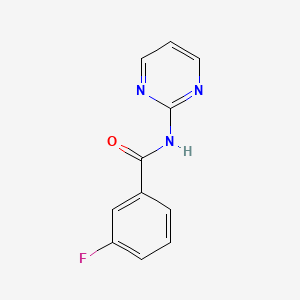
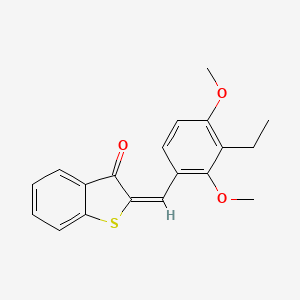
![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)